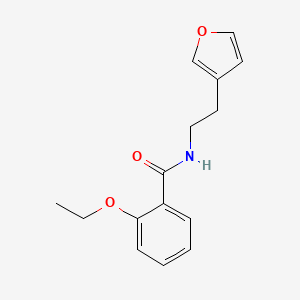

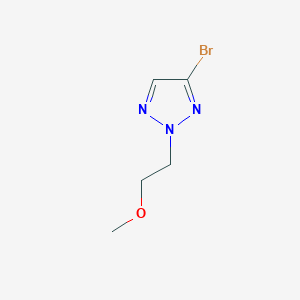

![molecular formula C19H21N3OS B2369691 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide CAS No. 1251609-90-1](/img/structure/B2369691.png)

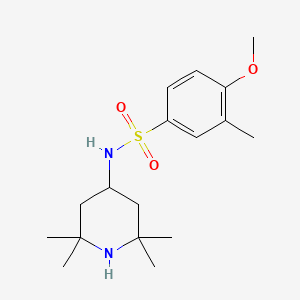

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of imidazo[2,1-b]thiazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The molecule contains an imidazo[2,1-b]thiazole ring, which is a type of azole. Azoles are a class of five-membered nitrogen-containing heterocycles. In this case, the ring also contains a sulfur atom .Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents and their nature .Aplicaciones Científicas De Investigación

Synthesis and Derivative Exploration

Researchers have developed methods to synthesize azole derivatives, including thiazoles, which exhibit significant biological activities. The synthesis involves various chemical reactions that introduce different substituents, enhancing the compound's potential bioactivity (Tumosienė et al., 2012). Additionally, the construction of complex heterocyclic systems through addition-hydroamination reactions offers a versatile approach to access a wide range of substitution patterns, potentially applicable to derivatives similar to the compound (Giles et al., 2009).

Antimicrobial and Antitumor Applications

Various derivatives synthesized from related chemical structures have been studied for their antimicrobial and antitumor activities. Novel synthesis routes have led to the creation of heterocyclic compounds derived from similar precursors, showing significant inhibitory effects against different cancer cell lines, indicating potential applications in cancer therapy (Shams et al., 2010). These findings support the exploration of "3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide" in the context of anticancer research.

Unusual Coupling and Heterocyclic Transformations

The microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines from related compounds demonstrates unusual coupling reactions and the potential for discovering new therapeutic agents with unique biological activities (Faty et al., 2011). This methodology could be applied to the synthesis and modification of "3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide," exploring its potential in drug development.

Direcciones Futuras

Propiedades

IUPAC Name |

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(2-ethylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-2-13-5-3-4-6-16(13)20-18(23)10-9-15-12-24-19-21-17(11-22(15)19)14-7-8-14/h3-6,11-12,14H,2,7-10H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKLGRLQTBZKQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCC2=CSC3=NC(=CN23)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

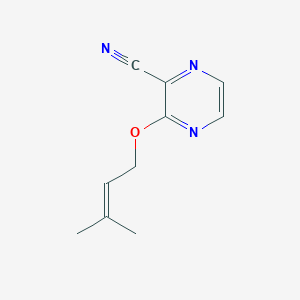

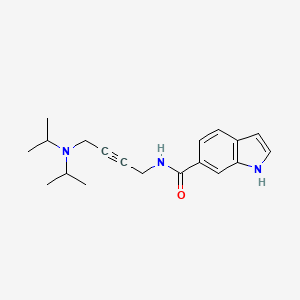

![N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369609.png)

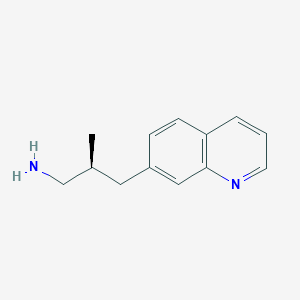

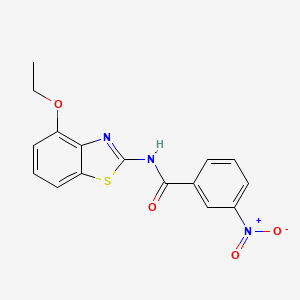

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2369616.png)

![1-Isopropyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2369618.png)

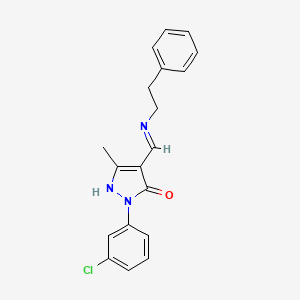

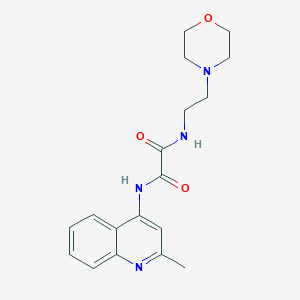

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)